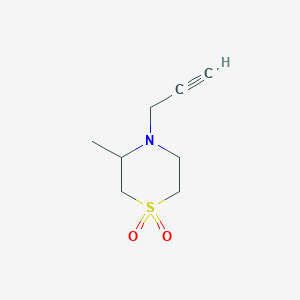

3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

Description

3-Methyl-4-(prop-2-yn-1-yl)-1λ⁶-thiomorpholine-1,1-dione is a thiomorpholine derivative characterized by a six-membered ring containing sulfur and two sulfonyl groups (1,1-dione). The compound features a methyl group at position 3 and a propargyl (prop-2-yn-1-yl) substituent at position 4 (Figure 1).

Properties

IUPAC Name |

3-methyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-9-5-6-12(10,11)7-8(9)2/h1,8H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGNEMLNRVRRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of propargylamine with a suitable thiomorpholine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the propargylamine, followed by nucleophilic substitution with a thiomorpholine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, and other peroxides.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its ability to form covalent bonds with nucleophilic sites. The propargyl group is particularly reactive and can participate in click chemistry reactions, making it a valuable tool in bioconjugation and drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine-1,1-dione derivatives share a common core but differ in substituents, leading to distinct physicochemical and biological properties.

Substituent Effects and Molecular Properties

Table 1: Structural and Molecular Comparison of Thiomorpholine-1,1-dione Derivatives

*Hypothetical values inferred from structural analogs.

Key Observations:

- Propargyl Group (Target Compound): The propargyl substituent introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. This contrasts with halogenated or alkylated analogs, which prioritize stability or lipophilicity .

- Aromatic vs. Aliphatic Substituents: Bromophenyl (in ) and methoxyphenyl () groups enhance π-π stacking interactions, favoring crystallinity and biological target binding. Aliphatic chains (e.g., pentan-3-yl in ) improve membrane permeability .

Biological Activity

3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione, a compound with the CAS number 1603121-77-2, is a member of the thiomorpholine family. Its unique structure contributes to its biological activity, which has been explored in various studies. This article provides a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C8H13NO2S

- Molecular Weight: 187.26 g/mol

- CAS Number: 1603121-77-2

- Purity: Minimum 95%

These properties are essential for understanding the compound's behavior in biological systems.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic processes.

- Receptor Modulation: It interacts with various nuclear receptors, influencing gene expression related to inflammation and immune response, particularly through modulation of interleukin production .

- Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents: Due to its ability to modulate interleukin production, it may serve as a treatment for inflammatory diseases such as psoriasis and rheumatoid arthritis .

- Cancer Therapy: Its enzymatic inhibition properties could be leveraged in cancer treatments by targeting specific pathways involved in tumor growth.

Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on IL-17 production in vitro. The results indicated that the compound significantly reduced IL-17 levels in cultured human immune cells, suggesting its potential as an anti-inflammatory agent .

Study 2: Enzymatic Inhibition

Research focused on the compound's ability to inhibit specific metabolic enzymes. The findings revealed that it effectively inhibited enzyme activity related to lipid metabolism, which could have implications for metabolic disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Application |

|---|---|---|

| Inhibition of Enzymatic Activity | Enzyme inhibition | Metabolic disorders |

| Interleukin Modulation | Receptor interaction | Anti-inflammatory treatments |

| Antioxidant Properties | Free radical scavenging | Cellular protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.